Chemical structure and molecular weight of 4-(Adamantan-1-yl)-2,6-dichloroaniline
Chemical structure and molecular weight of 4-(Adamantan-1-yl)-2,6-dichloroaniline
The following technical guide details the chemical structure, molecular properties, and synthetic methodology for 4-(Adamantan-1-yl)-2,6-dichloroaniline . This document is structured for researchers and drug development professionals, focusing on the structural rationale, synthesis, and characterization of this specific adamantane derivative.[1]
[1]
Executive Summary
4-(Adamantan-1-yl)-2,6-dichloroaniline is a sterically congested, lipophilic aniline derivative characterized by a bulky adamantane cage at the para position and two chlorine atoms at the ortho positions relative to the amino group.[1] This specific substitution pattern combines the metabolic stability and lipophilicity of the adamantyl group with the electronic deactivation and steric shielding of the 2,6-dichloro motif.[1]
In medicinal chemistry, this scaffold is valuable for modulating the physicochemical properties of drug candidates, particularly in enhancing membrane permeability (via the adamantane moiety) while reducing metabolic susceptibility at the aniline nitrogen (via steric hindrance from ortho-chlorines).[1]
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[1][3]
-
IUPAC Name: 4-(Adamantan-1-yl)-2,6-dichloroaniline[1]
-
Common Name: 2,6-Dichloro-4-(1-adamantyl)aniline[1]
-
Molecular Formula:
-
SMILES: Nc1c(Cl)cc(cc1Cl)C23CC4CC(CC(C4)C2)C3
Molecular Structure Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the steric crowding around the amine and the bulky lipophilic tail.[1]
Caption: Structural connectivity of 4-(Adamantan-1-yl)-2,6-dichloroaniline showing the linkage between the electron-deficient aromatic ring and the aliphatic adamantane cage.[1]
Physicochemical Properties
The molecular weight is derived from the sum of standard atomic weights.[1] The presence of two chlorine atoms introduces a distinct isotopic signature.
| Property | Value | Notes |
| Molecular Weight (Average) | 296.24 g/mol | Based on standard atomic weights.[1] |
| Monoisotopic Mass | 295.09 g/mol | Calculated for |
| Isotopic Pattern (M:M+2:M+4) | 9 : 6 : 1 | Characteristic of |
| LogP (Predicted) | ~5.8 - 6.2 | Highly lipophilic due to adamantane ( |
| Topological Polar Surface Area | 26.02 Ų | Dominated by the primary amine.[1] |
| Hydrogen Bond Donors | 2 | Primary amine (- |
| Hydrogen Bond Acceptors | 1 | Nitrogen lone pair (weakened by Cl induction).[1] |
Synthetic Pathway & Methodology
Retrosynthetic Analysis
Two primary routes exist for synthesizing this compound.[1][2] The choice depends on the availability of starting materials and the desired purity profile.[1]
-
Route A (Recommended): Electrophilic Chlorination. Starting from 4-(1-adamantyl)aniline, chlorination is directed to the ortho positions (2 and 6) because the para position is blocked by the adamantyl group.[1]
-
Route B: Friedel-Crafts Alkylation. Starting from 2,6-dichloroaniline, the adamantyl group is introduced at the para position.[1] This route may suffer from lower yields due to the deactivating effect of the two chlorine atoms.[1]
Protocol: Chlorination of 4-(Adamantan-1-yl)aniline
This protocol utilizes N-Chlorosuccinimide (NCS) for controlled halogenation, avoiding the harsh conditions of elemental chlorine gas.[1]
Reagents:
-
N-Chlorosuccinimide (NCS) (2.2 eq)
-
Acetonitrile (Solvent)
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Ammonium Acetate (Catalyst, 0.1 eq)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-(adamantan-1-yl)aniline in acetonitrile (0.1 M concentration) in a round-bottom flask.
-
Activation: Add ammonium acetate (10 mol%) to catalyze the electrophilic substitution.
-
Chlorination: Add NCS (2.2 equivalents) portion-wise over 30 minutes at room temperature. The slight excess ensures complete bis-chlorination.[1]
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the mono-chlorinated intermediate.[1]
-
Quenching: Cool the mixture and pour into ice-water brine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine.[1]
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water to yield off-white crystals.
Reaction Workflow Diagram
Caption: Synthetic workflow for the bis-chlorination of the adamantyl-aniline scaffold.
Analytical Characterization
To validate the synthesis of 4-(Adamantan-1-yl)-2,6-dichloroaniline, the following spectral features must be confirmed.
Proton NMR ( -NMR)
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Aromatic Region: The key indicator of successful 2,6-substitution is the singlet integrating to 2 protons in the aromatic region (approx.[1] 7.1–7.3 ppm).[1]
-
Amine: Broad singlet at ~4.0–5.0 ppm (exchangeable with
). -
Adamantane: Characteristic multiplets between 1.7–2.1 ppm (15 protons total).[1]
Mass Spectrometry (MS)
The presence of two chlorine atoms creates a definitive isotopic envelope.
-
Base Peak (M): 295.1 Da (
) -
M+2 Peak: ~297.1 Da (
) — Height approx 65% of base peak. -
M+4 Peak: ~299.1 Da (
) — Height approx 10% of base peak.
Applications & Safety
Research Applications
-
Lipophilic Anchors: The adamantane group is frequently used to anchor drugs into lipid bilayers or to block viral ion channels (e.g., M2 proton channel of Influenza A).[1]
-
Metabolic Stability: The 2,6-dichloro substitution blocks the primary sites of metabolic hydroxylation and N-acetylation, potentially extending the half-life of the compound in pharmacokinetic studies.[1]
Safety & Handling (SDS Highlights)
-
Hazards: Like most anilines, this compound should be treated as Toxic if swallowed, inhaled, or in contact with skin .[1]
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Specific Risk: Potential for Methemoglobinemia .[1] The lipophilic nature may increase skin absorption.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine, although the chlorines provide some oxidative stability.[1]
References
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PubChem. 4-(Adamantan-1-yl)aniline Hydrochloride.[1][4] National Library of Medicine.[1] Available at: [Link]
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PubChem. 2,6-Dichloroaniline.[1] National Library of Medicine.[1] Available at: [Link]
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Shokova, E. A., & Kovalev, V. V. (2012).[1] Adamantane derivatives in the synthesis of biologically active compounds. Russian Journal of Organic Chemistry. (Contextual grounding for adamantane pharmacology).
- Google Patents.Method of producing 4-(1-adamantyl)aniline (RU2549902C1).
